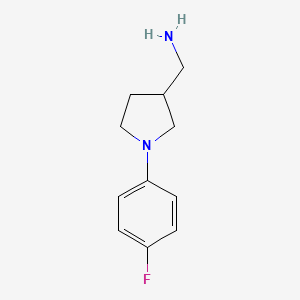

(1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine

Description

Properties

IUPAC Name |

[1-(4-fluorophenyl)pyrrolidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14/h1-4,9H,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKMUGMDHUMQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640637 | |

| Record name | 1-[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933712-85-7 | |

| Record name | 1-(4-Fluorophenyl)-3-pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933712-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(4-fluorophenyl)pyrrolidin-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine chemical properties

An In-Depth Technical Guide to (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic organic compound featuring a pyrrolidine ring N-substituted with a 4-fluorophenyl group and a methanamine substituent at the 3-position. This molecule belongs to the class of N-arylpyrrolidines, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The incorporation of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.

This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and analytical methodologies for the characterization of this compound and its hydrochloride salt. Given the limited availability of experimental data for this specific molecule, this guide leverages information from closely related analogues and established chemical principles to provide a robust starting point for researchers.

Chemical and Physical Properties

The experimental determination of the physicochemical properties of this compound has not been extensively reported in the public domain. The information presented below is a combination of data available for the hydrochloride salt and predicted values based on its chemical structure.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 1-(4-Fluorophenyl)-3-pyrrolidinemethanamine | [1] |

| CAS Number | 933712-85-7 (HCl salt)[1] | Echemi |

| Molecular Formula | C11H15FN2[1] | Echemi |

| Molecular Weight | 194.25 g/mol [1] | Echemi |

| Appearance | Solid (for HCl salt) | Inferred from related compounds |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

Note: The lack of extensive experimental data necessitates further characterization of this compound to fully elucidate its physicochemical profile.

Synthesis of this compound

Proposed Synthetic Pathway:

Sources

An In-depth Technical Guide to (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine: Synthesis, Characterization, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2][3] Its stereochemical complexity and favorable physicochemical properties make it a privileged structure in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine, a key building block for the synthesis of diverse biologically active molecules. We will delve into its molecular structure, plausible synthetic routes, detailed characterization methodologies, and explore its potential pharmacological applications based on the activities of structurally related compounds.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted pyrrolidine derivative featuring a 4-fluorophenyl group attached to the nitrogen atom and an aminomethyl substituent at the 3-position. The presence of the fluorophenyl moiety significantly influences the molecule's electronic properties and metabolic stability, while the aminomethyl group provides a key site for further chemical modifications.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 933712-85-7 | - |

| Molecular Formula | C₁₁H₁₅FN₂ | - |

| Molecular Weight | 194.25 g/mol | - |

| Predicted XLogP3 | 1.2 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| InChIKey | SUAKIVNGQVUKJA-UHFFFAOYSA-N | [4] |

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves a three-stage process:

-

Formation of the N-Arylpyrrolidine Core: This can be achieved through a reductive condensation reaction between 4-fluoroaniline and 2,5-dimethoxytetrahydrofuran.

-

Introduction of a Precursor to the Aminomethyl Group: The 1-(4-fluorophenyl)pyrrolidine can be functionalized at the 3-position with a nitrile or a protected carboxyl group.

-

Reduction to the Final Product: The nitrile or protected carboxyl group is then reduced to the primary amine.

Caption: Proposed three-stage synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Stage 1: Synthesis of 1-(4-Fluorophenyl)pyrrolidine

-

To a solution of 4-fluoroaniline (1.0 eq) in an acidic aqueous medium (e.g., acetic acid), add 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (2.0 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Stage 2: Synthesis of 1-(4-Fluorophenyl)pyrrolidine-3-carbonitrile

This step is more complex and may require specific activation of the pyrrolidine ring. The following is a generalized approach.

-

Protect the nitrogen of 1-(4-fluorophenyl)pyrrolidine if necessary.

-

Introduce a suitable leaving group at the 3-position.

-

Displace the leaving group with a cyanide source (e.g., NaCN or KCN) in a polar aprotic solvent (e.g., DMSO).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, perform an aqueous workup and extract the product.

-

Purify by column chromatography.

Stage 3: Synthesis of this compound

-

Dissolve 1-(4-fluorophenyl)pyrrolidine-3-carbonitrile (1.0 eq) in a dry aprotic solvent (e.g., THF or diethyl ether).

-

Add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq), dropwise at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting precipitate and wash with the reaction solvent.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The final compound can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Structural Elucidation and Characterization

The definitive identification of this compound requires a combination of spectroscopic techniques. Below are the expected spectral characteristics based on analogous compounds.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl group, typically in the range of δ 6.5-7.2 ppm, exhibiting characteristic coupling patterns due to the fluorine atom. The protons on the pyrrolidine ring will appear as multiplets between δ 1.8 and 3.5 ppm. The aminomethyl protons (CH₂NH₂) would likely be a doublet around δ 2.7-3.0 ppm, and the NH₂ protons would appear as a broad singlet.[7]

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The pyrrolidine ring carbons are expected to resonate between δ 25 and 55 ppm, and the aminomethyl carbon should appear around δ 45-50 ppm.[7]

-

¹⁹F NMR: The fluorine NMR will display a single resonance for the fluorine atom on the phenyl ring, with its chemical shift and coupling to adjacent protons providing further structural confirmation.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 195.1292. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and a strong C-F stretching band (around 1200-1250 cm⁻¹).

Potential Biological Activity and Therapeutic Applications

The pyrrolidine scaffold is a key component in a vast array of pharmacologically active compounds, suggesting that this compound could serve as a valuable starting material for drug discovery programs targeting various diseases.[3][8]

Central Nervous System (CNS) Disorders

Many pyrrolidine derivatives exhibit activity in the central nervous system. For instance, some synthetic cathinones containing a pyrrolidine ring are potent stimulants.[9] Additionally, certain pyrrolidine-2,5-dione derivatives have shown anticonvulsant properties.[2] The structural features of this compound make it a candidate for derivatization to explore novel CNS-active agents.

Caption: Potential pathways for developing CNS-active agents.

Antimicrobial and Anticancer Agents

The pyrrolidine ring is also a common feature in molecules with antimicrobial and anticancer properties.[3][10][11] The primary amine of this compound can be readily derivatized to introduce pharmacophores known to confer such activities. For example, the formation of amides, sulfonamides, or Schiff bases could lead to novel compounds with potential efficacy against various pathogens or cancer cell lines.

Enzyme Inhibition

Pyrrolidine-containing molecules have been successfully developed as inhibitors for a range of enzymes. The stereochemistry and conformational flexibility of the pyrrolidine ring allow for precise interactions with enzyme active sites. This makes this compound an attractive scaffold for designing inhibitors of proteases, kinases, or other enzymes implicated in disease.

Conclusion

This compound is a versatile chemical entity with significant potential as a building block in drug discovery and development. While detailed studies on this specific molecule are limited, its structural components—the N-arylpyrrolidine core and the reactive aminomethyl side chain—are well-represented in a wide range of bioactive compounds. This guide has provided a framework for its synthesis, characterization, and potential applications, offering a valuable resource for researchers aiming to leverage this scaffold in the creation of next-generation therapeutics. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel drugs for a variety of indications.

References

-

Synthesis, characterization and biological activity of some α-aminophosphonates. (2026). ResearchGate. Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. Retrieved from [Link]

-

One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2021). PubMed Central. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. Retrieved from [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. (2015). PubMed. Retrieved from [Link]

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2022). MDPI. Retrieved from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. Retrieved from [Link]

- Process for the preparation of 3-amino-pyrrolidine derivatives. (2001). Google Patents.

-

Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (2016). PubMed. Retrieved from [Link]

-

Process for the preparation of 3-amino-pyrrolidine derivatives. (2001). European Patent Office. Retrieved from [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. (n.d.). Drugs.ie. Retrieved from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. Retrieved from [Link]

-

Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). (n.d.). ResearchGate. Retrieved from [Link]

-

1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrole. (n.d.). SpectraBase. Retrieved from [Link]

-

Supporting Information Manuscript Title: Improving yield of graphene oxide catalysed n-heterocyclization of amines. (2022). The Royal Society of Chemistry. Retrieved from [Link]

-

Pyrrolidine. (n.d.). ATB. Retrieved from [Link]

-

[(3R)-1-benzylpyrrolidin-3-yl]methanamine. (n.d.). PubChem. Retrieved from [Link]

-

(1-ethylpyrrolidin-3-yl)methanamine. (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. [(3R)-1-benzylpyrrolidin-3-yl]methanamine | C12H18N2 | CID 1519423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to (1-(4-Fluorophenyl)pyrrolidin-3-yl)methanamine

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth exploration of (1-(4-Fluorophenyl)pyrrolidin-3-yl)methanamine, a heterocyclic amine of significant interest in modern medicinal chemistry. The pyrrolidine ring is a foundational structure in numerous natural products and pharmacologically active agents, and its derivatives are crucial intermediates in drug discovery and development.[1][2] This document details the compound's chemical identity, proposes a robust synthetic pathway, outlines methods for analytical characterization, discusses its role as a privileged scaffold in drug development, and provides essential safety and handling protocols. The content is structured to serve as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

IUPAC Name and Nomenclature

The formal IUPAC name for the compound is This compound . It is also commonly referred to as 1-(4-Fluorophenyl)-3-pyrrolidinemethanamine.[3] The structure consists of a pyrrolidine ring substituted at the nitrogen atom (position 1) with a 4-fluorophenyl group and at position 3 with an aminomethyl group.

Structural Information

The molecule's core is a five-membered saturated heterocycle, pyrrolidine. The key substitutions confer specific properties that are highly valuable in medicinal chemistry. The 4-fluorophenyl group is a common bioisostere for a phenyl group, often introduced to enhance metabolic stability or modulate receptor binding affinity.[4] The primary amine on the methyl substituent at the 3-position provides a key site for interaction with biological targets or for further chemical modification.

-

SMILES: C1CN(CC1CN)C2=CC=C(C=C2)F

-

InChI Key: GFKMUGMDHUMQAM-UHFFFAOYSA-N[3]

Physicochemical Data

The fundamental properties of the free base form of the compound are summarized below. It is often supplied and used as a hydrochloride salt to improve stability and solubility.[5]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅FN₂ | Echemi[3] |

| Molecular Weight | 194.25 g/mol | Echemi[3] |

| CAS Number (Free Base) | 933712-85-7 | Echemi[3] |

| CAS Number (HCl Salt) | 1269054-41-2 | ChemBK[5] |

| DSSTox ID | DTXSID50640637 | Echemi[3] |

| XlogP3 (Predicted) | 1.6 | PubChemLite |

Synthesis and Purification

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic approach identifies 1-(4-fluorophenyl)pyrrolidine-3-carbonitrile as the key intermediate. This nitrile can be synthesized from commercially available starting materials. The final step is the reduction of the nitrile group to the primary amine.

The causality for this choice rests on the reliability of nitrile reduction. Reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are highly effective for this transformation, providing a direct route to the desired aminomethyl group.

Detailed Experimental Protocol (Representative Method)

This protocol describes a representative synthesis via nitrile reduction.

Step 1: Synthesis of 1-(4-fluorophenyl)pyrrolidine-3-carbonitrile (Precursor) This intermediate can be prepared via nucleophilic substitution of a suitable 3-substituted pyrrolidine with 1-fluoro-4-iodobenzene or a related aryl halide, often under palladium-catalyzed Buchwald-Hartwig amination conditions.

Step 2: Reduction of 1-(4-fluorophenyl)pyrrolidine-3-carbonitrile to this compound

-

System Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), a solution of 1-(4-fluorophenyl)pyrrolidine-3-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

-

Reagent Addition: Lithium Aluminum Hydride (LiAlH₄) (approx. 1.5-2.0 eq) is carefully suspended in anhydrous THF in a separate flask and then slowly added to the nitrile solution at 0 °C. The choice of LiAlH₄ is due to its high efficacy in reducing nitriles to primary amines.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safely decomposing excess LiAlH₄ and precipitating aluminum salts for easy filtration.

-

Extraction: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrate is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for the target compound.

Purification and Isolation

The crude product is typically purified by silica gel column chromatography using a gradient of dichloromethane/methanol, often with a small percentage of ammonium hydroxide to prevent the amine from streaking on the silica gel. The identity and purity of the final product must be confirmed by the analytical methods described below. For long-term storage, conversion to the hydrochloride salt via treatment with HCl in ether or isopropanol is recommended.

Analytical Characterization

A rigorous analytical workflow is essential to confirm the structure and purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are indispensable. 2D NMR experiments like COSY and HSQC would be used to definitively assign proton and carbon signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the N-H stretches of the primary amine and C-F stretch of the fluorophenyl group.

Expected NMR Signals

Based on the structure and data from analogous compounds, the following signals are expected in the ¹H NMR spectrum (in CDCl₃):

-

Aromatic Protons: Two sets of doublets or multiplets between δ 6.8-7.2 ppm, corresponding to the protons on the 4-fluorophenyl ring.

-

Pyrrolidine Ring Protons: A series of complex multiplets between δ 1.8-3.6 ppm.

-

Aminomethyl Protons (-CH₂NH₂): A doublet around δ 2.7-2.9 ppm.

-

Amine Protons (-NH₂): A broad singlet that may exchange with D₂O.

Mass Spectrometry Data

Predicted mass spectrometry adducts for the molecule are useful for confirming its presence in a sample.

| Adduct | Predicted m/z |

| [M+H]⁺ | 195.12921 |

| [M+Na]⁺ | 217.11115 |

| [M-H]⁻ | 193.11465 |

| Data sourced from PubChemLite. |

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural verification.

Applications in Medicinal Chemistry and Drug Development

The Fluorophenyl-Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][6] Its conformational flexibility allows it to adapt to various binding pockets, while its stereocenters offer opportunities for precise three-dimensional optimization. The incorporation of a 4-fluorophenyl group is a common strategy to improve metabolic stability and binding affinity.[4] This specific combination makes this compound and its derivatives highly valuable building blocks for creating new chemical entities.

Known and Potential Biological Targets

Derivatives of the 1-aryl-pyrrolidine scaffold have shown activity against a wide range of biological targets, highlighting the versatility of this chemical motif.

-

Anticancer Agents: The pyrrolidine scaffold is found in compounds designed as inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), which are implicated in breast cancer.[4] Halogen-substituted pyrrolidines have also been shown to induce apoptosis in cancer cell lines.[1][2]

-

Antimicrobial and Antiviral Agents: Functionalized pyrrolidines have demonstrated potent activity against various bacterial strains, including multi-drug resistant Mycobacterium tuberculosis.[1][2] The scaffold is also a component of antiviral agents.[2]

-

CNS-Active Agents: The structural similarity to neurotransmitters makes this scaffold suitable for developing agents that target the central nervous system, including NMDA receptor antagonists and compounds with potential neuroprotective effects.[8]

-

Enzyme Inhibitors: Pyrrolidine-based molecules have been successfully developed as inhibitors for enzymes such as carbonic anhydrase, acetylcholinesterase, and various kinases.[1]

Biological Target Relationship Diagram

Caption: Relationship between the core scaffold and its targets.

Safety, Handling, and Storage

Hazard Identification

Based on safety data sheets for structurally similar aminomethyl-pyrrolidines, this compound should be handled as a hazardous substance. Potential hazards include:

-

Acute Oral Toxicity

-

Causes severe skin irritation or burns

-

Causes serious eye damage

-

May cause respiratory tract irritation

Recommended Handling Procedures

All work should be conducted in a well-ventilated fume hood. The following personal protective equipment (PPE) is mandatory:

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile).

-

Skin Protection: A lab coat must be worn.

-

Respiratory Protection: Not typically required if handled in a fume hood, but a respirator may be necessary for spills or when handling large quantities.

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Storage Conditions

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For enhanced stability, storage under an inert atmosphere is recommended.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in drug discovery. Its synthesis is achievable through established chemical methodologies, and its structure embodies features commonly associated with successful therapeutic agents. The demonstrated utility of the fluorophenyl-pyrrolidine scaffold against a diverse array of biological targets underscores its importance for further investigation and derivatization in the development of next-generation pharmaceuticals.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245761. Available at: [Link]

-

Kozlov, N. G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6653. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. (n.d.). 1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride. ChemBK.com. Available at: [Link]

-

Morris, H., & Wallach, J. (2014). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolinta). Drug Testing and Analysis. Available at: [Link]

-

Verniest, G., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509-12. Available at: [Link]

-

Kozlov, N. G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic-Chemistry.org. Available at: [Link]

-

ResearchGate. (2012). Synthesis of 3Aminomethyl3-fluoropiperidines. ResearchGate. Available at: [Link]

-

Lyapkalo, I. M., et al. (2011). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine

Introduction: A Strategic Approach to In Vitro Profiling

The compound (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine, a novel chemical entity, presents a structural motif suggestive of potential interaction with central nervous system (CNS) targets, particularly the monoamine transporters. The presence of a fluorophenyl group attached to a pyrrolidine ring with a methanamine side chain indicates a possible affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). A comprehensive in vitro characterization is paramount to elucidate its pharmacological profile, including potency, selectivity, mechanism of action, and potential off-target liabilities. This guide provides a strategic framework and detailed protocols for the systematic in vitro evaluation of this compound, designed for researchers and professionals in drug development.

Our approach is rooted in a logical progression from initial target engagement to functional activity and early safety assessment. By following these protocols, researchers can generate a robust data package to inform decisions on the continued development of this and similar compounds.

Part 1: Primary Target Engagement - Radioligand Binding Assays

The foundational step in characterizing a novel compound is to determine its affinity for the putative primary targets. Radioligand binding assays are the gold standard for quantifying the interaction of a test compound with a specific receptor or transporter.[1][2] These assays are crucial for establishing the potency and selectivity of this compound at the monoamine transporters.

Causality Behind Experimental Choices:

-

Choice of Radioligand: Specific and high-affinity radioligands for each transporter are selected to ensure a robust signal-to-noise ratio. For instance, [¹²⁵I]RTI-55 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT are commonly used.[3]

-

Competition Binding Format: A competition (displacement) assay is employed where the unlabeled test compound competes with a fixed concentration of the radioligand for binding to the transporter. This allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.

-

Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably expressing the human isoforms of DAT, NET, or SERT are recommended.[1][4] This provides a clean and controlled system to study the interaction with a single, defined transporter population.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for Fluorescent Substrate Uptake Assay.

Detailed Protocol: Fluorescent Substrate Uptake Assay for DAT

-

Cell Culture:

-

Seed HEK293 cells stably expressing human DAT in a black, clear-bottom 96-well plate and grow to confluency.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

-

Pre-incubate the cells with various concentrations of this compound or a reference inhibitor (e.g., GBR-12909 for DAT) for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake by adding the fluorescent substrate working solution, which also contains a masking dye.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Measurement:

-

Measure the fluorescence intensity (e.g., Ex: 440 nm, Em: 520 nm) either kinetically over a period of time (e.g., 30 minutes) or at a fixed endpoint. [5]

-

-

Data Analysis:

-

For kinetic reads, calculate the initial rate of uptake (slope of the linear portion of the fluorescence versus time curve).

-

For endpoint reads, use the fluorescence value at the specified time point.

-

Normalize the data to the vehicle control (100% uptake) and a known inhibitor (0% uptake).

-

Generate dose-response curves and calculate the IC50 value for the inhibition of substrate uptake.

-

| Parameter | Description |

| IC50 | Concentration of the test compound that inhibits 50% of the substrate uptake. |

Part 3: Secondary Pharmacology and Off-Target Liability

To build a comprehensive profile of this compound, it is crucial to assess its activity at other related targets. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolic degradation of monoamines, and inhibition of these enzymes can lead to significant pharmacological effects.

Causality Behind Experimental Choices:

-

Enzyme Inhibition Assay: A direct assessment of the compound's ability to inhibit the enzymatic activity of MAO-A and MAO-B is necessary.

-

Fluorometric Detection: Commercially available kits that use a non-fluorescent substrate converted into a highly fluorescent product by the action of MAO provide a sensitive and high-throughput method for measuring enzyme activity. [6][7]

Detailed Protocol: MAO-A and MAO-B Inhibition Assay

-

Reagent Preparation:

-

Prepare dilutions of this compound.

-

Reconstitute human recombinant MAO-A or MAO-B enzyme and the substrate according to the kit manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Add the MAO-A or MAO-B enzyme and incubate for a short period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

-

Measurement:

-

Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., λex = 535 nm and λem = 587 nm). [6]

-

-

Data Analysis:

-

Calculate the percentage of MAO inhibition for each concentration of the test compound.

-

Generate dose-response curves and determine the IC50 values for MAO-A and MAO-B inhibition.

-

| Parameter | Description |

| IC50 (MAO-A) | Concentration of the test compound that inhibits 50% of MAO-A activity. |

| IC50 (MAO-B) | Concentration of the test compound that inhibits 50% of MAO-B activity. |

Part 4: Early ADME Profiling

In early drug discovery, it is essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. [8][9]In vitro ADME assays provide critical data to predict the pharmacokinetic behavior of a compound in vivo.

Key In Vitro ADME Assays:

-

Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of metabolic clearance. This helps predict the in vivo half-life of the compound.

-

CYP450 Inhibition: Evaluates the potential of the compound to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.

-

Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

-

Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay predict the absorption of the compound across the intestinal barrier.

A summary of key in vitro ADME assays is presented below.

| Assay | Purpose |

| Metabolic Stability | Predicts metabolic clearance and in vivo half-life. |

| CYP450 Inhibition | Assesses the potential for drug-drug interactions. |

| Plasma Protein Binding | Determines the fraction of unbound, active compound. |

| Permeability (PAMPA/Caco-2) | Predicts intestinal absorption. |

Conclusion

The systematic in vitro evaluation of this compound, as outlined in these application notes, will provide a comprehensive pharmacological and biopharmaceutical profile. This data-driven approach, from primary target affinity and functional activity to off-target effects and early ADME properties, is fundamental for making informed decisions in the drug discovery and development process. The provided protocols are robust, validated, and designed to generate high-quality, reproducible data, thereby ensuring the scientific integrity of the compound's characterization.

References

- Vertex AI Search. (2025, September 3). What is the mechanism of action of methenamine? - Dr.Oracle.

- Eskurza, I., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PMC.

- Tasan, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.

- Tasan, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.

- Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.

- Selvita. (n.d.). In Vitro ADME.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Methenamine Hippurate?

- Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.

- WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.

- ACS Publications. (2023, December 26). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science.

- ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue...

- ResearchGate. (2025, August 9). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases.

- National Center for Biotechnology Information. (2021, January 22). Methenamine - LiverTox - NCBI Bookshelf.

- Holt, A., & Palcic, M. M. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Methods in molecular biology (Clifton, N.J.).

- MDPI. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.

- National Center for Biotechnology Information. (n.d.). ADME of Biologics—What Have We Learned from Small Molecules? PubMed Central.

- BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.

- Vertex AI Search. (2025, June 4). What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)? - Dr.Oracle.

- Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry.

- MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection.

- National Center for Biotechnology Information. (n.d.). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. PMC.

- ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET...

- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.

- Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.

- Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.

- National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.

- Wikipedia. (n.d.). Methenamine.

- ResearchGate. (n.d.). Kinetic uptake curves of monoamine transporters. Uptake of fluorescent...

- ResearchGate. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

Sources

- 1. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 2. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. moleculardevices.com [moleculardevices.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. selvita.com [selvita.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Application Notes and Protocols for the In Vivo Experimental Design of (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine

A Strategic Guide for Preclinical Evaluation of a Novel Psychoactive Compound

Introduction

The development of novel psychoactive compounds for potential therapeutic use requires a rigorous and systematic in vivo evaluation to characterize their pharmacokinetic, pharmacodynamic, efficacy, and safety profiles.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an in vivo experimental plan for the novel molecule, (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine. Given the limited publicly available data on this specific compound, this guide is structured as a strategic framework, drawing upon established principles of preclinical drug development and considering the structural alerts that suggest potential central nervous system (CNS) activity.[2][3][4] The chemical structure, featuring a fluorophenyl group and a pyrrolidinemethanamine scaffold, shares similarities with compounds known to interact with monoamine transporters, suggesting a potential role as a neuromodulator.[5][6]

This application note will detail a phased in vivo experimental design, from initial pharmacokinetic and pharmacodynamic characterization to safety pharmacology and preliminary efficacy assessments. The causality behind experimental choices will be explained to ensure a self-validating and scientifically sound approach.[3] All proposed studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data integrity and regulatory acceptance.[2][7]

Phase 1: Preliminary Characterization and Pharmacokinetics

The initial phase of in vivo testing is designed to understand how the animal body affects the drug (pharmacokinetics) and to establish a preliminary understanding of the drug's effect on the body (pharmacodynamics).[1][8]

Single Ascending Dose (SAD) Study for Maximum Tolerated Dose (MTD) and Pharmacokinetic Profiling

Rationale: The SAD study is a critical first step to determine the safety and tolerability of the compound and to understand its basic pharmacokinetic profile.[9][10] This study will inform dose selection for subsequent, more complex experiments.

Protocol:

-

Animal Model: Male and female Sprague-Dawley rats (n=3-5 per sex per dose group). The choice of rats is standard for early preclinical studies due to their well-characterized physiology and the availability of historical control data.

-

Compound Formulation and Administration: The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral (p.o.) and intravenous (i.v.) administration. Intravenous administration is crucial for determining absolute bioavailability.

-

Dose Escalation: A minimum of three dose levels should be selected based on any available in vitro cytotoxicity data. Doses should be administered in a stepwise manner, with careful observation for clinical signs of toxicity between each dose escalation.

-

Blood Sampling: Serial blood samples should be collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Bioanalysis: Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.

-

Data Analysis: Key pharmacokinetic parameters will be calculated.

Data Presentation:

| Pharmacokinetic Parameter | Intravenous (IV) | Oral (PO) |

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC(0-t) (ngh/mL) | ||

| AUC(0-inf) (ngh/mL) | ||

| t1/2 (h) | ||

| CL (mL/h/kg) | ||

| Vd (L/kg) | ||

| F (%) | N/A |

Experimental Workflow:

Sources

- 1. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 2. namsa.com [namsa.com]

- 3. Designing an In Vivo Preclinical Research Study | MDPI [mdpi.com]

- 4. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Step 2: Preclinical Research | FDA [fda.gov]

- 8. symeres.com [symeres.com]

- 9. bioivt.com [bioivt.com]

- 10. altasciences.com [altasciences.com]

Investigating (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine as a DPP-IV inhibitor

An Application Note and Protocol for the Scientific Community

Topic: Investigating (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine as a Novel Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dipeptidyl Peptidase-IV (DPP-IV, also known as CD26) is a well-validated therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1][2] Its inhibition prevents the degradation of incretin hormones GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[3][4][5] This application note provides a comprehensive framework for the investigation of a novel small molecule, this compound, as a potential DPP-IV inhibitor. The structural motif, featuring a pyrrolidine ring and a fluorophenyl group, shares similarities with established pharmacophores in medicinal chemistry, warranting a thorough evaluation. We present a logical, multi-stage protocol, beginning with foundational in vitro enzymatic assays for potency determination (IC50), progressing to kinetic studies to elucidate the mechanism of inhibition, and culminating in cell-based assays and selectivity profiling to establish a preliminary drug-like profile. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps.

Introduction: The Rationale for DPP-IV Inhibition

DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of various polypeptides.[6] Its critical role in glucose homeostasis stems from its rapid inactivation of the incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3] These hormones are released from the gut post-prandially and are responsible for priming the pancreas to release insulin in response to glucose levels. By inhibiting DPP-IV, the physiological levels of active GLP-1 and GIP are prolonged, leading to improved glycemic control with a low intrinsic risk of hypoglycemia, as the mechanism is glucose-dependent.[7] This mechanism forms the basis for the "gliptin" class of drugs, such as Sitagliptin and Linagliptin, which are cornerstones of modern T2DM therapy.[1][2]

The candidate molecule, this compound, contains a primary amine and a substituted pyrrolidine ring, features that suggest potential interactions with the key residues in the DPP-IV active site. The S1 pocket of DPP-IV often accommodates a cyclic amine structure, which can form a critical salt bridge with glutamate residues (Glu205/Glu206).[8] This guide outlines the necessary experimental protocols to rigorously test this hypothesis.

Figure 1: Mechanism of DPP-IV Inhibition.

Stage 1: In Vitro Enzymatic Assay for Potency (IC50 Determination)

The first critical step is to determine if the test compound inhibits the enzymatic activity of purified DPP-IV and to quantify its potency. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor.[9][10] We will employ a continuous kinetic fluorometric assay, which is a robust and high-throughput method for screening inhibitors.[6][11]

Principle of the Assay

The assay utilizes a fluorogenic substrate, H-Gly-Pro-AMC (7-amino-4-methylcoumarin). DPP-IV cleaves the Gly-Pro dipeptide, releasing the highly fluorescent AMC moiety.[6][12] The rate of increase in fluorescence is directly proportional to the DPP-IV enzyme activity. An effective inhibitor will reduce this rate.

Materials and Reagents

-

Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

-

Positive Control: Sitagliptin (a known DPP-IV inhibitor), 1 mM stock in DMSO.[13]

-

Enzyme: Recombinant Human DPP-IV/CD26.

-

Substrate: H-Gly-Pro-AMC, 5 mM stock in DMSO.

-

Assay Buffer: Tris-HCl (50 mM, pH 8.0).[12]

-

Hardware: 96-well black, flat-bottom plates; fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm).

Detailed Protocol: IC50 Determination

Causality Behind Choices: This protocol is designed in a 96-well format for efficiency. A dilution series of the inhibitor is tested to generate a dose-response curve, from which the IC50 is calculated.[14] Controls are essential for data integrity.

-

Compound Dilution:

-

Prepare a serial dilution of the test compound. In a separate 96-well plate, perform a 1:3 serial dilution of the 10 mM stock solution in 100% DMSO to generate 10 concentrations (e.g., from 10 mM down to 0.5 µM).

-

Similarly, prepare a serial dilution for the Sitagliptin positive control (e.g., from 100 µM down to 5 nM).

-

-

Assay Plate Setup:

-

Add 2 µL of the diluted compounds, controls, or pure DMSO (for vehicle control) to the wells of the black assay plate.

-

Layout:

-

Test Compound Wells: Triplicate wells for each concentration.

-

Positive Control Wells: Triplicate wells for each Sitagliptin concentration.

-

100% Activity Control (No Inhibitor): Triplicate wells with 2 µL of DMSO.

-

Background Control (No Enzyme): Triplicate wells with 2 µL of DMSO.

-

-

-

Enzyme Addition & Pre-incubation:

-

Prepare a working solution of human DPP-IV in Assay Buffer (e.g., 1.73 mU/mL).[12]

-

Add 48 µL of the enzyme solution to all wells except the "Background Control" wells.

-

Add 48 µL of Assay Buffer to the "Background Control" wells.

-

Tap the plate gently to mix. Cover and incubate for 10 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.

-

-

Reaction Initiation:

-

Prepare a working solution of the substrate H-Gly-Pro-AMC (e.g., 200 µM) in Assay Buffer.[12]

-

Add 50 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well is 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Ex: 360 nm, Em: 460 nm) every 60 seconds for 30 minutes (kinetic mode).

-

Data Analysis

-

For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the fluorescence versus time plot (ΔFLU/min).

-

Subtract the average rate of the "Background Control" from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100 where V_inhibitor is the rate in the presence of the inhibitor and V_no_inhibitor is the rate of the 100% activity control (DMSO only).

-

Plot % Inhibition versus the log[Inhibitor Concentration].

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[9]

Figure 2: Workflow for In Vitro IC50 Determination.

Expected Data Summary

| Compound | IC50 (nM) [Predicted] |

| This compound | To Be Determined |

| Sitagliptin (Positive Control) | ~18 nM[15] |

Stage 2: Enzyme Kinetic Studies for Mechanism of Action

Determining the IC50 value confirms if the compound inhibits DPP-IV, but it doesn't explain how. Kinetic studies are essential to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), which provides crucial insight into how the inhibitor interacts with the enzyme's active site and/or the enzyme-substrate complex.

Rationale

By measuring reaction rates at various substrate and inhibitor concentrations, we can generate a Lineweaver-Burk plot (or other linearizations like Hanes-Woolf). The pattern of changes in Vmax (maximum reaction velocity) and Km (Michaelis constant, a measure of substrate affinity) reveals the inhibition mechanism.

-

Competitive: Inhibitor binds only to the free enzyme at the active site. Km increases, Vmax is unchanged.

-

Non-competitive: Inhibitor binds to both free enzyme and the enzyme-substrate complex at an allosteric site. Km is unchanged, Vmax decreases.

-

Uncompetitive: Inhibitor binds only to the enzyme-substrate complex. Both Km and Vmax decrease.

Protocol Outline

-

Select 3-4 fixed concentrations of the test compound based on its IC50 value (e.g., 0.5x, 1x, 2x, 5x IC50). Include a 'no inhibitor' control.

-

For each inhibitor concentration, perform the kinetic assay with a range of H-Gly-Pro-AMC substrate concentrations (e.g., 8 concentrations, from 0.25x Km to 10x Km of the substrate). The Km for Gly-Pro-AMC is ~17.4 µM.[6]

-

Measure the initial reaction rates (V) for each condition as described in section 2.3.

-

Plot the data using a double reciprocal plot (Lineweaver-Burk): 1/V versus 1/[S].

-

Analyze the intersection patterns of the resulting lines to determine the mode of inhibition.

Figure 3: Conceptual Models of Enzyme Inhibition.

Stage 3: Cell-Based Assay for Physiological Relevance

Demonstrating activity against a purified enzyme is a vital first step, but it is crucial to confirm that the compound can inhibit DPP-IV in a cellular context. Cell-based assays account for factors like cell membrane permeability and potential metabolism, providing a more physiologically relevant assessment.[16]

Protocol Outline

-

Cell Culture: Culture a human cell line known to express DPP-IV on its surface, such as Caco-2 (human colorectal adenocarcinoma) or Jurkat (T-lymphocyte) cells.

-

Cell Plating: Seed the cells into a 96-well plate and grow to confluency.

-

Compound Treatment: Remove the culture medium and wash the cells with buffer. Add fresh buffer containing various concentrations of the test compound or controls. Incubate for a defined period (e.g., 30-60 minutes).

-

Activity Measurement: Add a cell-impermeable fluorogenic DPP-IV substrate. Since the enzyme's active site is extracellular, the reaction will occur on the surface of intact, living cells.

-

Data Acquisition and Analysis: Measure the fluorescence over time using a plate reader. Calculate IC50 values as described in section 2.4. A successful compound will show a potent IC50 in this assay, confirming its activity at the cellular level.[16]

Stage 4: Selectivity Profiling

An ideal drug candidate should be highly selective for its intended target to minimize off-target effects and potential toxicity.[17] DPP-IV belongs to a family of serine proteases with similar structures, including DPP-8, DPP-9, and Fibroblast Activation Protein (FAP). Inhibition of these related enzymes can lead to adverse effects. Therefore, profiling the inhibitor's activity against a panel of related proteases is a mandatory step.[18][19]

Protocol Outline

-

Selectivity Panel: Acquire purified enzymes for DPP-8, DPP-9, FAP, and other relevant serine proteases.

-

Assay Performance: For each enzyme in the panel, perform an IC50 determination assay using its respective preferred fluorogenic substrate. Test this compound at the same concentration range used for the DPP-IV assay.

-

Data Analysis: Calculate the IC50 value for each enzyme. A highly selective compound will have an IC50 for DPP-IV that is at least 100-fold lower than its IC50 for other proteases.

Expected Data Summary

| Enzyme Target | IC50 (nM) for Test Compound | Selectivity Fold (IC50_Target / IC50_DPP-IV) |

| DPP-IV | To Be Determined (TBD) | 1 |

| DPP-8 | >10,000 (or TBD) | >100x (or TBD) |

| DPP-9 | >10,000 (or TBD) | >100x (or TBD) |

| FAP | >10,000 (or TBD) | >100x (or TBD) |

Conclusion and Future Directions

This application note provides a structured, robust methodology for the initial characterization of this compound as a potential DPP-IV inhibitor. Successful completion of these protocols will establish its potency, mechanism of action, cellular activity, and selectivity profile. Positive results from this comprehensive in vitro and cellular investigation would provide a strong rationale for advancing the compound into more complex studies, including pharmacokinetic profiling, in vivo efficacy models in diabetic animals, and formal safety toxicology assessments.

References

-

Cleveland Clinic. (2025). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. Cleveland Clinic. [Link]

-

Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. Johns Hopkins Medicine. [Link]

-

Lamers, C. et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol. [Link]

-

Dungan, K. & Ghazi, A. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls [Internet]. [Link]

-

Wikipedia. Dipeptidyl peptidase-4 inhibitor. Wikimedia Foundation. [Link]

-

Diabetes UK. DPP-4 inhibitors (gliptins). Diabetes UK. [Link]

-

Zhang, X. et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules. [Link]

-

Forst, T. & Bramlage, P. (2014). Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes. Drug Design, Development and Therapy. [Link]

-

Wikipedia. IC50. Wikimedia Foundation. [Link]

-

Goettig, P. et al. (2009). Selectivity profiling of DegP substrates and inhibitors. The FEBS Journal. [Link]

-

National Center for Biotechnology Information. Sitagliptin. PubChem. [Link]

-

Li, J. et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]

-

ResearchGate. Schematic structure of the DPP-4 inhibitors. ResearchGate. [Link]

-

Zhang, T. et al. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. MDPI. [Link]

-

G, M. et al. (2022). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. [Link]

-

de Oliveira, L. et al. (2022). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. MDPI. [Link]

-

Davidson College. IC50 Determination. edX. [Link] (Note: Link is to the course, the specific document may require course enrollment.)

-

Desaphy, J. et al. (2020). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. International Journal of Molecular Sciences. [Link]

-

Hosseininezhad, S. & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. [Link]

-

ResearchGate. In-vitro DPP-4 inhibition assay against sitagliptin. ResearchGate. [Link]

-

Postnikov, P. et al. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI. [Link]

-

Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

-

Lv, Z. et al. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity. HIV/AIDS - Research and Palliative Care. [Link]

-

Elabscience. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit. Elabscience. [Link]

-

ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

-

OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

-

Jiang, B. et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Singh, H. et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. International Journal of Molecular Sciences. [Link]

-

Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC. [Link]

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 5. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 6. content.abcam.com [content.abcam.com]

- 7. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oatext.com [oatext.com]

- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 13. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. courses.edx.org [courses.edx.org]

- 15. apexbt.com [apexbt.com]

- 16. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Selectivity profiling of DegP substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Investigation of (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine in Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Pyrrolidine Derivative

The intricate neurochemical imbalances underlying neurological disorders such as Parkinson's disease and depression present a continuous demand for novel therapeutic agents. Within the vast landscape of medicinal chemistry, compounds featuring a pyrrolidine scaffold have demonstrated significant potential as modulators of monoaminergic systems. The molecule (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine, henceforth referred to as Compound X, emerges as a compelling candidate for investigation. Its structure, characterized by a central pyrrolidine ring, a 4-fluorophenyl group, and a primary amine, suggests a potential interaction with monoamine transporters or metabolizing enzymes, key targets in the pharmacotherapy of a range of neurological conditions.

The incorporation of a fluorine atom on the phenyl ring is a strategic chemical modification often employed to enhance metabolic stability and improve blood-brain barrier permeability, crucial attributes for centrally acting drugs. While direct biological data for Compound X is not extensively available in the public domain, its structural similarity to known monoamine reuptake inhibitors and monoamine oxidase (MAO) inhibitors provides a strong rationale for its evaluation in the context of neurological disorders.

This document serves as a comprehensive guide for researchers, providing detailed protocols to explore the neuropharmacological profile of Compound X. We will delve into its synthesis, in vitro characterization of its potential mechanisms of action, and in vivo assessment of its efficacy in established animal models of Parkinson's disease and depression.

Chemical Profile and Synthesis

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₅FN₂

-

CAS Number: 1269054-41-2 (hydrochloride salt)[1]

A plausible synthetic route for Compound X can be adapted from established methods for similar pyrrolidine derivatives. A proposed multi-step synthesis is outlined below, commencing from commercially available starting materials.

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of Compound X.

Part 1: In Vitro Characterization - Elucidating the Mechanism of Action

The primary hypothesis is that Compound X modulates monoaminergic neurotransmission. Therefore, the initial in vitro assays should focus on its interaction with monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and monoamine oxidase enzymes (MAO-A and MAO-B).

Monoamine Transporter Binding Affinity

Rationale: Determining the binding affinity of Compound X to DAT, NET, and SERT is the first step in identifying it as a potential monoamine reuptake inhibitor. This is typically achieved through competitive radioligand binding assays using cell membranes expressing the respective transporters.

Protocol: Radioligand Binding Assay for Monoamine Transporters

-

Preparation of Cell Membranes:

-

Culture human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the cell membrane preparation (typically 10-50 µg of protein per well).

-

Add increasing concentrations of Compound X (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Add a fixed concentration of a specific radioligand for each transporter:

-

DAT: [³H]WIN 35,428 or [³H]GBR 12935

-

NET: [³H]Nisoxetine

-

SERT: [³H]Citalopram or [³H]Paroxetine

-

-

For the determination of non-specific binding, add a high concentration of a known non-labeled ligand (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

-

Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of Compound X.

-

Determine the IC₅₀ value (the concentration of Compound X that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Outcome and Interpretation:

| Transporter | Radioligand | Expected Ki (nM) for a Potent Inhibitor |

| DAT | [³H]WIN 35,428 | < 100 |

| NET | [³H]Nisoxetine | < 100 |

| SERT | [³H]Citalopram | < 100 |

A low Ki value indicates high binding affinity. The selectivity of Compound X can be determined by comparing its Ki values for the three transporters.

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: The primary amine in Compound X's structure suggests it could be a substrate or inhibitor of MAO enzymes. The MAO-Glo™ Assay provides a sensitive and high-throughput method to determine the inhibitory potential of Compound X against both MAO-A and MAO-B.

Protocol: MAO-Glo™ Assay

This protocol is adapted from the Promega MAO-Glo™ Assay technical bulletin.[2][3][4]

-

Reagent Preparation:

-

Assay Procedure:

-

In a white, opaque 96-well plate, add the appropriate MAO reaction buffer.

-

Add increasing concentrations of Compound X.

-

Add the luminogenic MAO substrate.

-

Initiate the reaction by adding recombinant human MAO-A or MAO-B enzyme.[2]

-

For control wells, use a known MAO-A inhibitor (e.g., clorgyline) and a known MAO-B inhibitor (e.g., selegiline).

-

Incubate the plate at room temperature for 60 minutes.[2]

-

-

Signal Detection:

-

Data Analysis:

-

Calculate the percentage of MAO inhibition for each concentration of Compound X relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the concentration of Compound X.

-

Determine the IC₅₀ value for both MAO-A and MAO-B using non-linear regression analysis.

-

Expected Outcome and Interpretation:

| Enzyme | Known Inhibitor | Expected IC₅₀ (nM) for a Potent Inhibitor |

| MAO-A | Clorgyline | < 100 |

| MAO-B | Selegiline | < 100 |

The selectivity of Compound X for MAO-A versus MAO-B can be determined by the ratio of the IC₅₀ values. Selective MAO-B inhibitors are of particular interest for Parkinson's disease, while MAO-A inhibitors are relevant for depression.[5]

Part 2: In Vivo Evaluation - Assessing Therapeutic Potential

Based on the in vitro profile, in vivo studies in relevant animal models of neurological disorders are warranted.

Evaluation in a Rodent Model of Parkinson's Disease

Rationale: If Compound X demonstrates significant DAT binding affinity or selective MAO-B inhibition, its potential as an anti-Parkinsonian agent should be investigated. The 6-hydroxydopamine (6-OHDA) rat model is a well-established neurotoxin-based model that mimics the dopaminergic neurodegeneration seen in Parkinson's disease.[6][7][8]

Protocol: 6-OHDA Unilateral Lesion Rat Model

-